molecular formula C5H5N5 B12519014 (Cyclopenta-2,4-dien-1-yl)-1H-pentazole CAS No. 652148-66-8

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole

Cat. No.: B12519014
CAS No.: 652148-66-8
M. Wt: 135.13 g/mol
InChI Key: BYAMLWFFTBBUKA-UHFFFAOYSA-N
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Description

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound consists of a cyclopentadienyl ring fused with a pentazole ring, making it an intriguing subject for research in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole typically involves the reaction of cyclopentadiene with azide compounds under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a suitable azide to form the desired pentazole ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the pentazole ring without unwanted side reactions.

Industrial Production Methods

While industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The pentazole ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is unique due to its pentazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

652148-66-8

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylpentazole

InChI

InChI=1S/C5H5N5/c1-2-4-5(3-1)10-8-6-7-9-10/h1-5H

InChI Key

BYAMLWFFTBBUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)N2N=NN=N2

Origin of Product

United States

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